Cas no 1597065-73-0 (2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)

2,2,2-Trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The trifluoroethylamine moiety enhances metabolic stability and bioavailability, while the methoxy and dimethyl substitutions on the pyrazole ring influence electronic and steric properties, enabling selective interactions. This compound is particularly valuable as a building block in medicinal chemistry for the development of biologically active molecules, including enzyme inhibitors or receptor modulators. Its structural features, such as the electron-withdrawing trifluoromethyl group, may also improve binding affinity in target systems. Suitable for use in synthetic organic chemistry, it offers versatility in further functionalization.
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine structure
1597065-73-0 structure
商品名:2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
CAS番号:1597065-73-0
MF:C8H12F3N3O
メガワット:223.195591926575
CID:5917503
PubChem ID:116016262

2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
    • 1597065-73-0
    • EN300-1930586
    • インチ: 1S/C8H12F3N3O/c1-4-5(6(12)8(9,10)11)7(15-3)14(2)13-4/h6H,12H2,1-3H3
    • InChIKey: PVDVRPBQZADBTA-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C(C)=NN(C)C=1OC)N)(F)F

計算された属性

  • せいみつぶんしりょう: 223.09324650g/mol
  • どういたいしつりょう: 223.09324650g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 53.1Ų

2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1930586-0.05g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
0.05g
$768.0 2023-09-17
Enamine
EN300-1930586-5.0g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
5g
$4641.0 2023-06-02
Enamine
EN300-1930586-0.1g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
0.1g
$804.0 2023-09-17
Enamine
EN300-1930586-1.0g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
1g
$1599.0 2023-06-02
Enamine
EN300-1930586-5g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
5g
$2650.0 2023-09-17
Enamine
EN300-1930586-2.5g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
2.5g
$1791.0 2023-09-17
Enamine
EN300-1930586-0.25g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
0.25g
$840.0 2023-09-17
Enamine
EN300-1930586-0.5g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
0.5g
$877.0 2023-09-17
Enamine
EN300-1930586-1g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
1g
$914.0 2023-09-17
Enamine
EN300-1930586-10.0g
2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1597065-73-0
10g
$6882.0 2023-06-02

2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine 関連文献

2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amineに関する追加情報

2,2,2-Trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine: A Comprehensive Overview

2,2,2-Trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 1597065-73-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a trifluoromethyl group and a substituted pyrazole ring. These structural elements contribute to its potential biological activities and therapeutic applications.

The trifluoromethyl group is a common functional group in pharmaceuticals due to its ability to enhance the lipophilicity and metabolic stability of molecules. In the case of 2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, this group likely plays a crucial role in modulating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The pyrazole ring is another key structural feature of this compound. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of the 5-methoxy and 1,3-dimethyl substituents on the pyrazole ring further enhances the compound's potential for specific biological interactions. These substituents can influence the compound's binding affinity to various receptors and enzymes, making it a promising candidate for drug development.

Recent studies have explored the potential therapeutic applications of 2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine in various disease models. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human immune cells. This suggests that it may have potential as an anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential as an analgesic. Preclinical studies in animal models have demonstrated that 2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine exhibits significant analgesic effects without causing major side effects. This makes it a promising candidate for the development of new pain management therapies.

In addition to its anti-inflammatory and analgesic properties, 2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine has also been investigated for its potential as an antiviral agent. Preliminary studies have shown that it can inhibit the replication of certain viruses in vitro. While more research is needed to fully understand its antiviral mechanisms and efficacy in vivo, these findings open up new possibilities for its use in antiviral drug development.

The synthesis of 2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-y l)ethan - 1 - amine involves several steps that require precise control over reaction conditions to ensure high yields and purity. The synthesis typically begins with the formation of the pyrazole ring through a cyclocondensation reaction between a hydrazine derivative and an appropriate carbonyl compound. Subsequent steps involve the introduction of the trifluoromethyl group and the methoxy substituent through selective functional group transformations.

Quality control is essential throughout the synthesis process to ensure that the final product meets stringent purity standards required for pharmaceutical applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize the compound and verify its identity and purity.

Clinical trials are currently underway to evaluate the safety and efficacy of 2 , 2 , 2 - trifluoro - 1 - ( 5 - methoxy - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - yl ) ethan - 1 - amine in human subjects. Early results from Phase I trials have shown promising safety profiles with no major adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 2 , 2 , 2 - trifluoro - 1 - ( 5 - methoxy - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - yl ) ethan - 1 - amine (CAS No. 1597065 -73 -0) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and promising biological activities make it an exciting candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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